molecular formula C13H21NO2 B1474308 1-(3-(diethoxymethyl)phenyl)-N-methylmethanamine CAS No. 2166837-53-0

1-(3-(diethoxymethyl)phenyl)-N-methylmethanamine

Cat. No. B1474308
CAS RN: 2166837-53-0
M. Wt: 223.31 g/mol
InChI Key: CNQZJBJIINRABA-UHFFFAOYSA-N
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Description

Compounds with a structure similar to “1-(3-(diethoxymethyl)phenyl)-N-methylmethanamine” belong to the class of organic compounds known as anilines . These are organic compounds containing an amino group attached to a phenyl group .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Anilines, for example, can undergo a variety of reactions, including acylation, alkylation, and sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. For example, the density and boiling point of a similar compound, 1,1-Dimethoxyethylbenzene, are 1.008 g/mL at 25 °C and 95-98 °C/12 mmHg respectively .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Facile Synthesis of Isoindoles : Kuroda and Kobayashi (2015) developed a two-step synthesis for 1-substituted 3-alkoxy-1H-isoindoles, starting from 2-(dialkoxymethyl)phenyllithium compounds. This method showcases the utility of diethoxymethyl groups in the synthesis of complex heterocyclic structures, highlighting their significance in organic synthesis (Kuroda & Kobayashi, 2015).

Catalysis and Material Science

  • Pincer Palladacycles : Roffe et al. (2016) described the synthesis of 1-(3-(pyridin-2-yl)phenyl)methanamine derivatives and their application in creating unsymmetrical NCN′ pincer palladacycles. These complexes have been evaluated for their catalytic activity, showing good performance and selectivity, which could be relevant for various industrial applications (Roffe et al., 2016).

Pharmaceutical and Biological Applications

  • Anticholinesterase Agents : Luo et al. (2005) explored novel compounds based on furobenzofuran and methanobenzodioxepine skeletons for their anticholinesterase activity. This work underscores the potential of structurally related compounds in the development of new therapeutic agents for conditions such as Alzheimer's disease (Luo et al., 2005).

Corrosion Inhibition

  • Phosphonate Derivatives as Corrosion Inhibitors : Moumeni et al. (2020) synthesized diethyl (phenylamino)methyl) phosphonate derivatives and investigated their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid. Their findings contribute to the development of more efficient and environmentally friendly corrosion inhibitors for industrial applications (Moumeni et al., 2020).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. It’s important to refer to the Safety Data Sheet (SDS) of the specific compound for detailed information .

Future Directions

The future directions of a compound depend on its potential applications. For example, some anilines have been used in drug discovery .

properties

IUPAC Name

1-[3-(diethoxymethyl)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-4-15-13(16-5-2)12-8-6-7-11(9-12)10-14-3/h6-9,13-14H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQZJBJIINRABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC(=C1)CNC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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